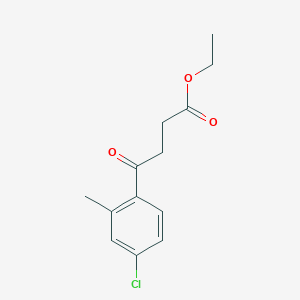

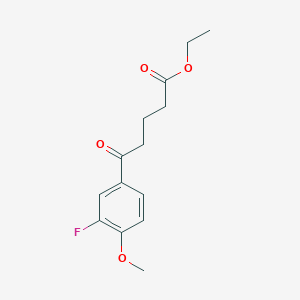

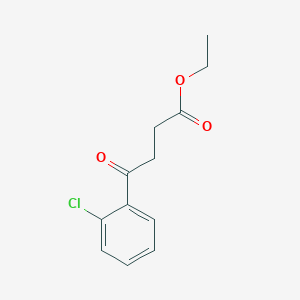

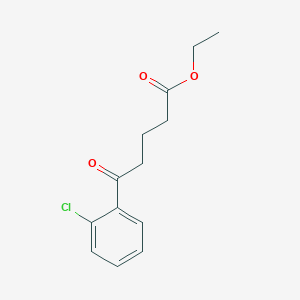

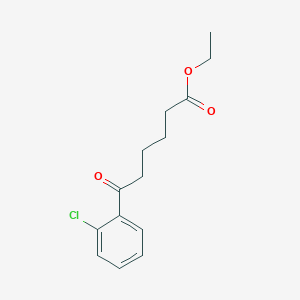

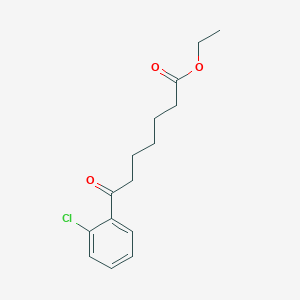

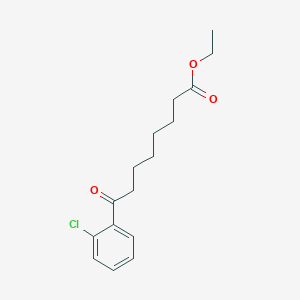

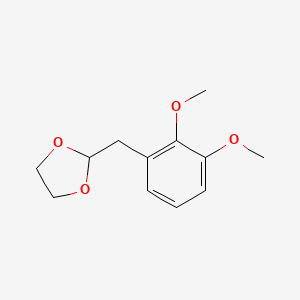

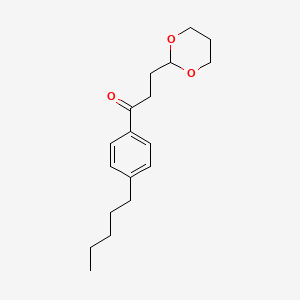

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups attached to the same carbon .

Synthesis Analysis

While specific synthesis methods for “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” were not found, similar compounds are often synthesized through reactions involving alkenes, carboxylic acids, and silyl enol ethers .Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” likely includes a 1,3-dioxane ring attached to a propiophenone group .Chemical Reactions Analysis

The 1,3-dioxane ring in the molecule can participate in various reactions. For instance, the reaction of the α-dialkoxyalkyl radical, 1,3-dioxan-2-yl with other compounds leads to the formation of radical anions .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” were not found, similar compounds often appear as solids .Scientific Research Applications

UV Cross-Linkable Polymer Synthesis

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone and related compounds have been explored in the synthesis of UV cross-linkable polymers. A study by Suresh et al. (2016) focused on synthesizing and characterizing polymers derived from similar triazine-based compounds. These polymers exhibited enhanced photocrosslinking properties compared to homopolymers when copolymerized with other materials, indicating potential applications in polymer science and materials engineering (Suresh et al., 2016).

Magnetism in Mn(III) Polymers

Another area of research is the magnetism in metal-based polymers. Zhang et al. (2010) synthesized Mn(III) polymers using ligands related to 3-(1,3-Dioxan-2-Yl) structures. These polymers displayed antiferromagnetic coupling and weak ferromagnetic properties, suggesting possible applications in magnetic materials and nanotechnology (Zhang et al., 2010).

Photovoltaic Cell Materials

In the field of renewable energy, Jørgensen and Krebs (2005) investigated monomers structurally related to 3-(1,3-Dioxan-2-Yl) for the synthesis of oligophenylenevinylenes used in photovoltaic cells. These materials demonstrated conversion efficiencies, highlighting their potential in solar energy applications (Jørgensen & Krebs, 2005).

Heterogeneous Catalysis in Chemical Synthesis

Deutsch et al. (2007) conducted research on the acid-catalyzed condensation of glycerol with compounds including 1,3-dioxanes, aiming to produce novel platform chemicals. This study highlights the role of 3-(1,3-Dioxan-2-Yl) compounds in facilitating chemical transformations in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).

Amine Synthesis and Protection

Sakamoto et al. (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a protective and activating group for amine synthesis. Their findings suggest potential applications in organic synthesis and pharmaceutical chemistry (Sakamoto et al., 2006).

properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUWNLUXFLKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645977 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone | |

CAS RN |

884504-34-1 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.